molecular formula C24H18F2N4O B12406855 Antifungal agent 24

Antifungal agent 24

Cat. No.: B12406855
M. Wt: 416.4 g/mol
InChI Key: WTXFRMCKLJLVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antifungal Agent 24 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of pathogenic fungi. This compound is particularly noted for its ability to inhibit the growth of fungi by interfering with their cellular processes, thereby preventing the spread of infection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 24 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The intermediate is then subjected to further functionalization to introduce specific groups that enhance its antifungal activity. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Antifungal Agent 24 undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties and enhance its antifungal activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reaction is usually conducted under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. The reaction conditions vary depending on the specific substitution being performed.

Major Products Formed: The major products formed from these reactions include hydroxylated, carbonylated, and alkylated derivatives of this compound. These derivatives often exhibit enhanced antifungal activity and improved pharmacokinetic properties.

Scientific Research Applications

Antifungal Agent 24 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study the mechanisms of antifungal action and to develop new synthetic methodologies for antifungal agents.

    Biology: It is employed in studies investigating the cellular processes and pathways targeted by antifungal agents, providing insights into fungal biology and resistance mechanisms.

    Medicine: It is used in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent for treating fungal infections.

    Industry: It is utilized in the development of antifungal coatings and materials to prevent fungal contamination in various industrial applications.

Mechanism of Action

Antifungal Agent 24 exerts its effects by targeting specific molecular pathways in fungal cells. It primarily inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. By disrupting ergosterol synthesis, the compound increases membrane permeability, leading to the leakage of essential cellular contents and ultimately causing cell death. The molecular targets involved in this process include enzymes such as squalene epoxidase and lanosterol 14α-demethylase.

Comparison with Similar Compounds

Antifungal Agent 24 is unique in its structure and mechanism of action compared to other antifungal agents. Similar compounds include:

    Terbinafine: An allylamine antifungal that also inhibits squalene epoxidase but has a different chemical structure.

    Fluconazole: A triazole antifungal that inhibits lanosterol 14α-demethylase but has a broader spectrum of activity.

    Amphotericin B: A polyene antifungal that binds to ergosterol and forms pores in the fungal cell membrane, leading to cell death.

While these compounds share some similarities in their targets and effects, this compound is distinguished by its specific chemical structure and its ability to overcome certain resistance mechanisms that affect other antifungal agents.

Properties

Molecular Formula

C24H18F2N4O

Molecular Weight

416.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-[4-(2-fluorophenyl)phenyl]-4-(1,2,4-triazol-1-ylmethyl)-5H-1,3-oxazole

InChI

InChI=1S/C24H18F2N4O/c25-20-11-9-19(10-12-20)24(13-30-16-27-15-28-30)14-31-23(29-24)18-7-5-17(6-8-18)21-3-1-2-4-22(21)26/h1-12,15-16H,13-14H2

InChI Key

WTXFRMCKLJLVDP-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3F)(CN4C=NC=N4)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.